DPP-4 Target Engagement Claim vs. Structural Analog with Pyridazine Replacement
The compound is described as a DPP-4 inhibitor, with the primary mechanism asserted to be competitive binding to the DPP-4 active site, preventing GLP-1 and GIP degradation . In contrast, the closest cataloged structural analog, 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline (CAS 2034223-75-9), carries a pyridazine ring in place of the pyrazine, altering the heteroatom positioning and aromatic electronics . No IC50, Ki, or % inhibition values for either compound against recombinant human DPP-4 are publicly available. The DPP-4 inhibition claim for CAS 2034398-94-0 cannot be quantitatively verified from primary literature or authoritative databases at this time.
| Evidence Dimension | DPP-4 inhibitory activity (IC50 / Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline (CAS 2034223-75-9): no public DPP-4 data |
| Quantified Difference | Not calculable |
| Conditions | No assay context reported |
Why This Matters
Without quantitative potency data, any DPP-4–related procurement decision for this compound over its pyridazine analog must rely on prospective in-house screening rather than published differentiation.
